molecular formula C12H25NO B13272800 4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol

4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol

Cat. No.: B13272800
M. Wt: 199.33 g/mol
InChI Key: JNLKMMBUBKEASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a butanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 2,6-dimethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylcyclohexyl)amino]butan-1-ol
  • 4-[(2,6-Dimethylcyclohexyl)amino]butan-3-ol
  • 4-[(2,6-Dimethylcyclohexyl)amino]pentan-2-ol

Uniqueness

4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol is unique due to its specific structural features, such as the position of the hydroxyl group on the butanol chain and the presence of the dimethylcyclohexyl ring. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-[(2,6-dimethylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C12H25NO/c1-9-5-4-6-10(2)12(9)13-8-7-11(3)14/h9-14H,4-8H2,1-3H3

InChI Key

JNLKMMBUBKEASD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NCCC(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.